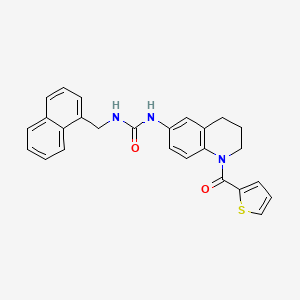

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.

BenchChem offers high-quality 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-ylmethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluorescent Sensors and Chemosensors

Naphthalene derivatives have been investigated for their potential as fluorescent sensors and chemosensors, particularly in the detection of anions. For example, a new fluorescent sensor molecule incorporating naphthalene imide and urea as recognition groups showed selective recognition ability for fluoride ions over other anions, demonstrating the utility of naphthalene and urea derivatives in selective detection applications (R. Jun, 2010). Additionally, naphthalene-urea derivatives have shown unique absorption and fluorescence peaks with fluoride ions, indicating their potential as effective chemosensors (E. Cho et al., 2003).

Molecular Structure and Assembly Studies

Research has also focused on the conformational adjustments and self-assembly of urea and thiourea derivatives. Studies on urea and thiourea-based assemblies have highlighted the influence of intramolecular hydrogen bonding and the potential for creating polymorphic structures. These findings suggest the importance of urea and thiourea derivatives in designing molecules with specific structural and assembly properties, which could have implications in materials science and nanotechnology (Nithi Phukan & J. Baruah, 2016).

Pharmacological Applications

While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that derivatives of naphthalene, thiophene, and urea have been explored for their pharmacological properties, including hypotensive and antiarrhythmic activities. This underscores the broader relevance of these compounds in medicinal chemistry and drug design, though specific details on these applications are beyond the scope of the current requirements (E. Chalina & L. Chakarova, 1998).

Photochemical Studies

Derivatives have been studied for their photochemical properties, including the photophysics of dihydroquinazolinone derivatives. These studies have illuminated the photophysical properties of these compounds, demonstrating significant changes in photophysical properties depending on solvent polarity. Such insights are critical for the development of novel photoluminescent materials and for understanding the fundamental principles of photochemistry (M. Pannipara et al., 2017).

Catalytic and Synthetic Applications

Research has also delved into the catalytic applications of naphthalene and quinolinyl-urea derivatives, demonstrating their utility in chemical synthesis and catalysis. For instance, cationic rhodium complexes of naphthalene derivatives have been shown to catalyze the hydroboration of olefins with high yields and regioselectivities, indicating the potential of these compounds in facilitating various chemical transformations (M. McCarthy et al., 2000).

特性

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c30-25(24-11-5-15-32-24)29-14-4-9-19-16-21(12-13-23(19)29)28-26(31)27-17-20-8-3-7-18-6-1-2-10-22(18)20/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDUJLPIIZFNTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CS5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)

![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)

![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)

![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

![4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2360256.png)

![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)